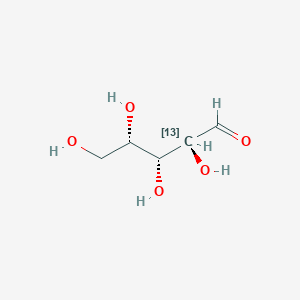

L-xylose-2-13C

Description

Structure

3D Structure

Properties

Molecular Formula |

C5H10O5 |

|---|---|

Molecular Weight |

151.12 g/mol |

IUPAC Name |

(2S,3R,4S)-2,3,4,5-tetrahydroxy(213C)pentanal |

InChI |

InChI=1S/C5H10O5/c6-1-3(8)5(10)4(9)2-7/h1,3-5,7-10H,2H2/t3-,4+,5+/m1/s1/i3+1 |

InChI Key |

PYMYPHUHKUWMLA-ZNTFUPGFSA-N |

Isomeric SMILES |

C([C@@H]([C@H]([13C@@H](C=O)O)O)O)O |

Canonical SMILES |

C(C(C(C(C=O)O)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

L-Xylose-2-13C: A Technical Guide to Its Role in Metabolic Tracing

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Xylose, a rare pentose sugar, serves as a crucial building block in the synthesis of various bioactive molecules, including antiviral drugs.[1][2] Understanding its metabolic fate is paramount for applications in drug development and biotechnology. Stable isotope labeling, particularly with carbon-13 (¹³C), offers a powerful tool to trace the journey of L-xylose through complex metabolic networks. This technical guide focuses on L-xylose-2-¹³C, a specific isotopologue of L-xylose, and its role in metabolic tracing. While direct studies utilizing L-xylose-2-¹³C are limited in publicly available literature, this guide will extrapolate from the well-established principles of ¹³C-metabolic flux analysis (MFA) and studies on other xylose isotopologues to provide a comprehensive overview for researchers.

L-Xylose-2-¹³C is a specialized form of L-xylose where the carbon atom at the second position is replaced with a stable, non-radioactive ¹³C isotope. This isotopic label allows researchers to track the metabolism of L-xylose and its derivatives through various biochemical pathways using analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

The Role of L-Xylose-2-13C in Metabolic Tracing

Metabolic tracing with stable isotopes like ¹³C is a cornerstone of metabolic engineering and systems biology. By introducing a ¹³C-labeled substrate, such as L-xylose-2-¹³C, into a biological system, scientists can elucidate:

-

Metabolic Pathway Identification: Determine the specific routes through which L-xylose is catabolized and assimilated.

-

Metabolic Flux Quantification: Measure the rates (fluxes) of reactions within the metabolic network, providing a quantitative understanding of cellular metabolism.

-

Nutrient Contribution: Assess the contribution of L-xylose to the synthesis of biomass and other metabolites.

-

Drug Development: In the context of drug development, tracing the metabolism of L-xylose can help in understanding the biosynthesis of L-xylose-derived drugs and identifying potential metabolic bottlenecks.[1][2]

Key Metabolic Pathways of Xylose

While L-xylose is less common than its D-isomer, its metabolism is expected to follow similar enzymatic pathways, which are well-characterized for D-xylose in various organisms, particularly microorganisms.[3] The primary pathways for xylose catabolism include:

-

Oxidoreductase Pathway: Predominantly found in eukaryotic microorganisms, this pathway involves the reduction of xylose to xylitol, followed by the oxidation of xylitol to xylulose. The xylulose is then phosphorylated to xylulose-5-phosphate, which enters the pentose phosphate pathway (PPP).

-

Isomerase Pathway: Common in prokaryotes, this pathway involves the direct isomerization of xylose to xylulose by xylose isomerase. Xylulose is subsequently phosphorylated to enter the PPP.

-

Oxidative Pathways (Weimberg and Dahms): These pathways, also found in prokaryotes, involve the oxidation of xylose to xylonolactone and subsequent conversion to intermediates of the central carbon metabolism.

The specific pathway utilized can depend on the organism and environmental conditions. Tracing with L-xylose-2-¹³C would allow researchers to determine which of these or other novel pathways are active for L-xylose metabolism in their system of interest.

Data Presentation: Quantitative Metabolic Flux Analysis

Quantitative data from metabolic tracing experiments are typically presented as metabolic flux maps, which illustrate the flow of carbon through the metabolic network. While specific data for L-xylose-2-¹³C is not available, the following tables provide an illustrative example of metabolic flux data obtained from studies using ¹³C-labeled D-xylose in Escherichia coli. This data serves as a template for the type of quantitative information that can be generated using L-xylose-2-¹³C.

Table 1: Central Carbon Metabolism Fluxes in E. coli Grown on [1,2-¹³C]xylose and [5-¹³C]xylose (Aerobic Conditions)

| Reaction/Pathway | Flux (mmol/gDCW/h) |

| Xylose Uptake | 1.50 ± 0.08 |

| Pentose Phosphate Pathway (Oxidative) | 0.60 ± 0.05 |

| Glycolysis (Upper) | 0.90 ± 0.06 |

| Glycolysis (Lower) | 1.80 ± 0.10 |

| TCA Cycle | 0.75 ± 0.07 |

| Anaplerotic Reactions | 0.30 ± 0.04 |

| Biomass Synthesis | 0.45 ± 0.03 |

Table 2: Central Carbon Metabolism Fluxes in E. coli Grown on [1,2-¹³C]xylose and [5-¹³C]xylose (Anaerobic Conditions)

| Reaction/Pathway | Flux (mmol/gDCW/h) |

| Xylose Uptake | 1.20 ± 0.07 |

| Pentose Phosphate Pathway (Oxidative) | 0.12 ± 0.02 |

| Glycolysis (Upper) | 1.08 ± 0.06 |

| Glycolysis (Lower) | 2.16 ± 0.12 |

| Fermentation Pathways (to acetate, ethanol, etc.) | 1.80 ± 0.11 |

| Biomass Synthesis | 0.15 ± 0.02 |

Experimental Protocols

The following sections outline the detailed methodologies for conducting a metabolic tracing experiment with L-xylose-2-¹³C. These protocols are based on established practices for ¹³C-MFA.

Cell Culture and Isotope Labeling

This protocol is a generalized procedure and should be adapted for the specific biological system under investigation.

Objective: To label the metabolome of the biological system with L-xylose-2-¹³C.

Materials:

-

Biological system of interest (e.g., microbial culture, mammalian cell line)

-

Defined culture medium lacking unlabeled xylose

-

L-xylose-2-¹³C (sterile filtered)

-

Incubator, shaker, or bioreactor as required

-

Spectrophotometer or cell counter

Procedure:

-

Pre-culture: Grow the cells in a medium containing the standard carbon source (e.g., glucose) to reach the desired growth phase (typically mid-exponential phase).

-

Washing: Harvest the cells by centrifugation and wash them twice with a sterile, carbon-free medium to remove any residual unlabeled carbon source.

-

Inoculation: Resuspend the washed cells in the defined experimental medium containing a known concentration of L-xylose-2-¹³C as the sole carbon source. The concentration of the labeled substrate will depend on the experimental design.

-

Incubation: Incubate the cells under controlled conditions (temperature, pH, aeration) for a duration sufficient to achieve a metabolic and isotopic steady state. This time will vary depending on the organism's growth rate and metabolic activity.

-

Monitoring: Monitor cell growth (e.g., by measuring optical density at 600 nm) and the consumption of the labeled substrate from the medium over time.

Metabolite Quenching and Extraction

Objective: To rapidly halt metabolic activity and extract intracellular metabolites for analysis.

Materials:

-

Quenching solution (e.g., 60% methanol, chilled to -40°C or lower)

-

Extraction solvent (e.g., a mixture of methanol, chloroform, and water)

-

Centrifuge capable of reaching low temperatures

Procedure:

-

Quenching: Rapidly transfer a known volume of the cell culture into the pre-chilled quenching solution. The volume ratio of culture to quenching solution should be optimized to ensure immediate cessation of metabolic activity (e.g., 1:5).

-

Harvesting: Centrifuge the quenched cell suspension at a low temperature (e.g., -20°C) to pellet the cells.

-

Extraction: Resuspend the cell pellet in the cold extraction solvent. Vortex vigorously to ensure thorough mixing and cell lysis.

-

Phase Separation: Centrifuge the mixture to separate the polar (containing central metabolites), non-polar (containing lipids), and solid (containing macromolecules) phases.

-

Collection: Carefully collect the polar phase containing the ¹³C-labeled metabolites.

-

Drying: Dry the extracted metabolites, for example, by vacuum centrifugation.

Analytical Methods: Mass Spectrometry and NMR

Objective: To identify and quantify the ¹³C-labeled metabolites.

A. Gas Chromatography-Mass Spectrometry (GC-MS)

-

Derivatization: The dried metabolite extracts are chemically derivatized to increase their volatility for GC analysis.

-

GC Separation: The derivatized sample is injected into a GC system, where metabolites are separated based on their boiling points and interactions with the column stationary phase.

-

MS Detection: As metabolites elute from the GC column, they are ionized and fragmented in the mass spectrometer. The mass-to-charge ratio of the resulting ions is measured, allowing for the identification of metabolites and the determination of their isotopic labeling patterns.

B. Liquid Chromatography-Mass Spectrometry (LC-MS)

-

LC Separation: The dried metabolite extracts are reconstituted in a suitable solvent and injected into an LC system. Metabolites are separated based on their physicochemical properties (e.g., polarity, charge) by passing through a column.

-

MS Detection: The eluting metabolites are introduced into the mass spectrometer for ionization and detection, similar to GC-MS. High-resolution mass spectrometers are often used to accurately determine the mass isotopologue distributions.

C. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: The dried metabolite extracts are reconstituted in a deuterated solvent (e.g., D₂O) and transferred to an NMR tube.

-

NMR Analysis: ¹³C-NMR or proton NMR with ¹³C-decoupling is performed. The chemical shifts and coupling patterns in the NMR spectrum provide information about the position of the ¹³C label within the metabolite, offering a high degree of detail about metabolic pathways.

Mandatory Visualizations

Signaling Pathways

While specific signaling pathways directly triggered by L-xylose are not well-documented, studies on D-xylose in yeast suggest that its metabolism can influence the major glucose-sensing pathways. The following diagram illustrates a simplified model of how xylose metabolism might intersect with these signaling networks.

Caption: Potential intersection of L-xylose metabolism with cellular signaling pathways.

Experimental Workflow

The following diagram outlines the general workflow for a metabolic tracing experiment using L-xylose-2-¹³C.

Caption: General experimental workflow for ¹³C metabolic tracing.

Conclusion

L-xylose-2-¹³C is a valuable tool for dissecting the metabolic pathways and fluxes of L-xylose in various biological systems. While direct experimental data for this specific isotopologue is sparse, the principles and protocols outlined in this guide, drawn from the broader field of ¹³C-metabolic flux analysis and studies on related xylose isotopologues, provide a solid foundation for researchers. The application of L-xylose-2-¹³C in metabolic tracing will undoubtedly contribute to a deeper understanding of L-xylose metabolism, with significant implications for drug development, biotechnology, and our fundamental knowledge of cellular biochemistry. As research in this area progresses, it is anticipated that more specific quantitative data and refined protocols for L-xylose isotopologues will become available, further enhancing the utility of this powerful technique.

References

- 1. Advances in applications, metabolism, and biotechnological production of L-xylulose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. L-Xylose - preparation and application - Georganics [georganics.sk]

- 3. Xylose metabolism in bacteria : opportunities and challenges towards efficient lignocellulosic biomass-based biorefineries [comum.rcaap.pt]

An In-depth Technical Guide to the Synthesis and Chemical Properties of L-xylose-2-13C

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, chemical properties, and applications of L-xylose-2-13C, a stable isotope-labeled monosaccharide. This document is intended for researchers in the fields of biochemistry, molecular biology, and pharmaceutical development who utilize isotopically labeled compounds for metabolic tracking, flux analysis, and as internal standards for quantitative analysis.

Introduction

L-xylose is a naturally occurring aldopentose, and its isotopically labeled analogue, this compound, is a powerful tool in metabolic research. The incorporation of a stable, heavy isotope of carbon at the C-2 position allows for the precise tracking of this molecule through various biochemical pathways without the concerns associated with radioactive isotopes.[1] This guide details a plausible synthetic route, outlines its key chemical and physical properties, provides expected spectroscopic data, and describes its application in metabolic flux analysis.

Synthesis of this compound

Proposed Synthetic Pathway

The proposed multi-step synthesis starts from a suitable protected L-arabinose derivative. The introduction of the 13C label at the C-2 position can be achieved via an oxidation-reduction sequence or by the use of a 13C-labeled cyanohydrin. The subsequent epimerization at C-2 would then yield the desired this compound.

Caption: Proposed synthetic pathway for this compound.

Detailed Experimental Protocol (Hypothetical)

The following is a hypothetical, yet plausible, experimental protocol for the synthesis of this compound based on the pathway described above. This protocol is intended as a starting point for experimental design and will require optimization.

Step 1: Protection of L-arabinose

-

L-arabinose is first protected to prevent side reactions at other hydroxyl groups. A common strategy is the formation of an isopropylidene acetal.

Step 2: Oxidation of the C-2 Hydroxyl Group

-

The protected L-arabinose is then selectively oxidized at the C-2 position to yield the corresponding L-xylos-2-ulose derivative. Reagents such as pyridinium chlorochromate (PCC) or a Swern oxidation can be employed.

Step 3: Introduction of the 13C Label via Reduction

-

The key step involves the stereoselective reduction of the ketone at the C-2 position using a 13C-labeled reducing agent. Sodium borohydride-13C (NaB¹³CH₄) is a potential reagent for this transformation. The stereoselectivity of this reduction is crucial and may require careful selection of reaction conditions and protecting groups.

Step 4: Deprotection

-

The protecting groups are removed from the protected this compound to yield the final product. This is typically achieved by acid-catalyzed hydrolysis.

Step 5: Purification

-

The final product, this compound, is purified using standard techniques such as column chromatography or recrystallization.

Chemical and Physical Properties

The chemical and physical properties of this compound are expected to be very similar to those of unlabeled L-xylose.

| Property | Value | Reference |

| CAS Number | 478506-63-7 | N/A |

| Molecular Formula | C₄¹³CH₁₀O₅ | N/A |

| Molecular Weight | 151.12 g/mol | N/A |

| Appearance | White crystalline solid | N/A |

| Melting Point | 150-152 °C | [2] |

| Solubility in Water | 30 mg/mL | [3] |

| Solubility in DMSO | 30 mg/mL | [3] |

| Solubility in Ethanol | 3 mg/mL | [3] |

| Stability | Stable at room temperature. Stock solutions are stable for up to 6 months at -80°C and 1 month at -20°C. |

Spectroscopic Data

The spectroscopic data for this compound will be largely identical to that of unlabeled L-xylose, with the key difference being the signal corresponding to the 13C-labeled carbon atom.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum of this compound is expected to show a significantly enhanced signal for the C-2 carbon. Due to ¹³C-¹³C coupling with adjacent carbons (C-1 and C-3), this signal may appear as a doublet or a more complex multiplet, depending on the specific anomer and conformation in solution. The chemical shifts for the other carbons will be similar to those of unlabeled L-xylose.

Expected ¹³C NMR Chemical Shifts (in D₂O):

-

C-1: ~93-97 ppm

-

C-2: ~72-75 ppm (highly enhanced and potentially split)

-

C-3: ~73-76 ppm

-

C-4: ~69-71 ppm

-

C-5: ~62-66 ppm

Mass Spectrometry (MS)

The mass spectrum of this compound will show a molecular ion peak and fragmentation pattern that is shifted by +1 m/z unit compared to unlabeled L-xylose. The fragmentation pattern upon electron ionization (EI) or electrospray ionization (ESI) is expected to be similar to that of unlabeled xylose, with characteristic losses of water and small carbon fragments.

Expected Mass Spectrum Data:

-

Molecular Ion [M+H]⁺: m/z 152.06

-

Key Fragments: The fragmentation pattern will be useful for confirming the position of the label. For example, fragments containing the C-2 carbon will exhibit the +1 mass shift.

Applications in Research

This compound is a valuable tool for a variety of research applications, particularly in the field of metabolic flux analysis (MFA).

Metabolic Flux Analysis (MFA)

MFA is a powerful technique used to quantify the rates of metabolic reactions within a biological system. By providing cells with a ¹³C-labeled substrate like this compound, researchers can trace the path of the labeled carbon atoms through the metabolic network. The distribution of the ¹³C label in downstream metabolites provides a wealth of information about the activity of different metabolic pathways.

Caption: Generalized workflow for a metabolic flux analysis experiment.

Internal Standard for Quantitative Analysis

Due to its identical chemical behavior to unlabeled L-xylose and its distinct mass, this compound is an ideal internal standard for the accurate quantification of L-xylose in complex biological samples using mass spectrometry-based techniques.

Conclusion

This compound is a critical tool for researchers investigating carbohydrate metabolism. While a detailed, published synthesis protocol remains to be established, a plausible synthetic route can be designed based on existing knowledge of carbohydrate chemistry. The predictable chemical, physical, and spectroscopic properties of this labeled compound make it highly suitable for applications in metabolic flux analysis and as an internal standard. This guide provides a foundational resource for scientists and professionals working with or considering the use of this compound in their research endeavors.

References

- 1. Publishing 13C metabolic flux analysis studies: A review and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Xylose [webbook.nist.gov]

- 3. 13C n.m.r. isotopomer and computer-simulation studies of the non-oxidative pentose phosphate pathway of human erythrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

L-Xylose-2-13C in Microbial Metabolism: A Technical Guide for Researchers

Abstract

Stable isotope labeling is a powerful technique for elucidating metabolic pathways and quantifying metabolic fluxes within cellular systems. This technical guide focuses on the application of L-xylose labeled with carbon-13 at the second carbon position (L-xylose-2-13C) in microbial metabolism studies. While D-xylose metabolism is more extensively characterized, the principles and methodologies described herein are applicable to investigating the less common pathways of L-xylose utilization by microorganisms. This document provides an in-depth overview of L-xylose metabolism, detailed experimental protocols for 13C-metabolic flux analysis (13C-MFA), and guidance on data interpretation. The information is intended for researchers, scientists, and drug development professionals seeking to employ stable isotope tracers to unravel the complexities of microbial metabolic networks.

Introduction to L-Xylose and 13C Isotope Tracing

L-xylose is a rare pentose sugar, an enantiomer of the more abundant D-xylose. While D-xylose is a major component of hemicellulose in plant biomass and its microbial metabolism is well-studied, L-xylose is less common in nature. However, its metabolism is of interest for various biotechnological and pharmaceutical applications, including the synthesis of chiral building blocks for drugs.[1] L-xylose and its derivatives have shown potential as inhibitors of urinary glucose reabsorption, suggesting applications in diabetes treatment, and some derivatives exhibit antitumor and anti-HIV properties.[1]

Stable isotope-labeled compounds, such as this compound, serve as powerful tracers in metabolic research.[2] By introducing a substrate with a heavy isotope like 13C, researchers can track the journey of the labeled carbon atoms through various metabolic pathways.[3] This technique, known as 13C-Metabolic Flux Analysis (13C-MFA), allows for the quantification of the rates (fluxes) of intracellular reactions.[4] The choice of a singly labeled substrate like this compound can be particularly informative for tracing the fate of a specific carbon atom through metabolic transformations.

Applications of L-[2-13C]Xylose:

-

Metabolic Pathway Elucidation: Tracking the 13C label from this compound into downstream metabolites helps to identify and confirm the enzymatic reactions and pathways involved in its catabolism.

-

Metabolic Flux Analysis (MFA): Quantifying the distribution of 13C isotopomers in proteinogenic amino acids and other metabolites allows for the calculation of intracellular metabolic fluxes, providing a detailed snapshot of the cell's metabolic state.

-

Drug Development: Understanding the metabolic fate of L-xylose and its derivatives is crucial for the development of new therapeutic agents. Stable isotope labeling can aid in pharmacokinetic and pharmacodynamic studies.

-

Biotechnology: For microorganisms engineered to produce valuable chemicals from pentose sugars, 13C-MFA can identify metabolic bottlenecks and guide further strain improvement.

Microbial Metabolism of Pentoses

While specific pathways for L-xylose metabolism are not as extensively documented as those for D-xylose, the general schemes for pentose catabolism in microorganisms provide a strong foundation for investigation. Microbes typically utilize one of several major pathways to channel pentoses into central carbon metabolism.

Isomerase Pathway

Common in prokaryotes, this pathway involves the direct conversion of D-xylose to D-xylulose by the enzyme xylose isomerase. D-xylulose is then phosphorylated to D-xylulose-5-phosphate, which enters the Pentose Phosphate Pathway (PPP). A similar isomerase-based pathway could potentially metabolize L-xylose to L-xylulose.

Oxido-Reductase Pathway

This pathway is prevalent in eukaryotic microorganisms like yeast. It consists of a two-step conversion of D-xylose to D-xylulose via a xylitol intermediate, catalyzed by xylose reductase and xylitol dehydrogenase. This pathway has been a major target for metabolic engineering in Saccharomyces cerevisiae to enable xylose fermentation.

Oxidative Pathways (Weimberg and Dahms)

Found in some prokaryotes, these pathways oxidize D-xylose to α-ketoglutarate, an intermediate of the TCA cycle, or to pyruvate and glycolaldehyde.

-

Weimberg Pathway: This pathway converts D-xylose to α-ketoglutarate through a series of enzymatic steps without any loss of carbon. It involves the enzymes D-xylose dehydrogenase, xylonolactonase, xylonate dehydratase, 2-keto-3-deoxy-xylonate dehydratase, and α-ketoglutarate semialdehyde dehydrogenase.

-

Dahms Pathway: This pathway also begins with the oxidation of D-xylose to D-xylonic acid. The intermediate 2-keto-3-deoxy-xylonate is then cleaved by an aldolase into pyruvate and glycolaldehyde.

The following diagram illustrates the primary known pathways for D-xylose metabolism, which can serve as models for investigating L-xylose catabolism.

Experimental Design and Protocols

A typical 13C-MFA experiment involves growing a microbial culture on a medium containing the 13C-labeled substrate as the sole carbon source, followed by harvesting the biomass and analyzing the isotopic labeling patterns of intracellular metabolites.

General Experimental Workflow

The workflow for a 13C-MFA study using this compound can be summarized as follows:

Detailed Experimental Protocol

This protocol is a generalized procedure adapted from established methods for 13C-MFA with other labeled substrates. It should be optimized for the specific microorganism and experimental objectives.

3.2.1. Culture Preparation

-

Prepare a minimal medium: The medium should contain L-xylose as the sole carbon source to avoid interference from other carbon-containing compounds. All other components (salts, vitamins, nitrogen source) should be optimized for the growth of the target microorganism.

-

Prepare the labeled medium: Dissolve this compound in the minimal medium to the desired final concentration (e.g., 20 g/L).

-

Pre-culture: Inoculate a starter culture in a medium with unlabeled L-xylose and grow to the mid-exponential phase.

-

Inoculation: Inoculate the main cultures containing the this compound medium with the pre-culture to a low initial optical density (e.g., OD600 < 0.1).

3.2.2. Isotopic Labeling and Harvesting

-

Incubation: Grow the cultures under controlled conditions (temperature, aeration, pH) until they reach a metabolic and isotopic steady state. This is typically achieved during the mid-exponential growth phase after several cell doublings.

-

Monitoring: Monitor cell growth (e.g., by measuring OD600) and substrate/product concentrations (e.g., by HPLC) throughout the experiment.

-

Quenching and Harvesting: Rapidly quench metabolic activity by transferring a known volume of cell culture into a cold solution (e.g., -40°C 60% methanol). Harvest the cells by centrifugation at low temperature.

-

Washing: Wash the cell pellet with cold water or saline to remove residual medium components.

-

Storage: Store the cell pellets at -80°C until further processing.

3.2.3. Sample Processing and Analysis

-

Hydrolysis (for amino acid analysis): Resuspend the cell pellet in 6 M HCl and hydrolyze at ~105°C for 24 hours to break down proteins into amino acids.

-

Drying: Dry the hydrolysate completely under a stream of air or nitrogen at elevated temperature.

-

Derivatization: Derivatize the amino acids to make them volatile for Gas Chromatography-Mass Spectrometry (GC-MS) analysis. A common derivatizing agent is N-(tert-butyldimethylsilyl)-N-methyl-trifluoroacetamide (MTBSTFA).

-

GC-MS Analysis: Analyze the derivatized sample by GC-MS to determine the mass isotopomer distributions (MIDs) of the proteinogenic amino acids. The MIDs represent the relative abundance of molecules with different numbers of 13C atoms.

Data Presentation and Interpretation

The primary quantitative data from a 13C-MFA experiment include physiological parameters and the mass isotopomer distributions of key metabolites. These are then used to calculate the metabolic fluxes.

Physiological Data

Summarize the macroscopic growth characteristics in a table. The following is an example based on data from studies on D-xylose metabolism in Saccharomyces cerevisiae and Thermus thermophilus.

| Parameter | Units | Aerobic Glucose | Aerobic Xylose | Anaerobic Glucose | Anaerobic Xylose |

| Specific Growth Rate (µ) | h⁻¹ | 0.35 ± 0.01 | 0.28 ± 0.01 | 0.45 ± 0.02 | 0.20 ± 0.01 |

| Specific Glucose Uptake Rate | mmol g⁻¹ h⁻¹ | 10.5 ± 0.5 | N/A | 18.2 ± 0.9 | N/A |

| Specific Xylose Uptake Rate | mmol g⁻¹ h⁻¹ | N/A | 7.2 ± 0.4 | N/A | 9.3 ± 0.5 |

| Specific Ethanol Production Rate | mmol g⁻¹ h⁻¹ | 1.2 ± 0.1 | 0.5 ± 0.05 | 30.1 ± 1.5 | 15.1 ± 0.8 |

| Specific Glycerol Production Rate | mmol g⁻¹ h⁻¹ | 0.2 ± 0.02 | 0.1 ± 0.01 | 1.5 ± 0.1 | 1.8 ± 0.1 |

| Biomass Yield on Sugar | g g⁻¹ | 0.51 ± 0.02 | 0.48 ± 0.02 | 0.12 ± 0.01 | 0.10 ± 0.01 |

Table 1: Example physiological data for a recombinant S. cerevisiae strain grown on glucose and xylose. Data are illustrative and adapted from published studies.

Mass Isotopomer Distribution (MID) Data

The raw output from the mass spectrometer is the mass isotopomer distribution (MID) for fragments of the analyzed metabolites (e.g., amino acids). This data is crucial for flux calculations.

| Amino Acid Fragment | M+0 | M+1 | M+2 | M+3 | M+4 | M+5 |

| Alanine | 0.45 | 0.35 | 0.18 | 0.02 | 0.00 | 0.00 |

| Valine | 0.30 | 0.30 | 0.25 | 0.10 | 0.05 | 0.00 |

| Leucine | 0.25 | 0.25 | 0.20 | 0.15 | 0.10 | 0.05 |

| Serine | 0.50 | 0.30 | 0.18 | 0.02 | 0.00 | 0.00 |

| Phenylalanine | 0.15 | 0.20 | 0.25 | 0.20 | 0.15 | 0.05 |

Table 2: Example of mass isotopomer distribution data for several amino acids. M+n represents the fraction of the metabolite with 'n' carbons labeled with 13C. Data is hypothetical.

Metabolic Flux Maps

The ultimate goal of 13C-MFA is to generate a map of the intracellular metabolic fluxes. This is achieved by using specialized software (e.g., INCA, Metran) that fits the measured MIDs and physiological rates to a stoichiometric model of the organism's metabolism. The output is a quantitative flow chart of carbon through the metabolic network.

The diagram below illustrates a simplified flux map for central carbon metabolism, showing how this compound would enter the network and how the fluxes through different pathways can be quantified.

By analyzing the labeling pattern in metabolites derived from different pathways, the relative fluxes (v1-v8) can be determined. For example, the flux through the oxidative PPP versus glycolysis can be distinguished by the specific labeling patterns in serine (derived from 3-phosphoglycerate in glycolysis) and histidine (derived from ribose-5-phosphate in the PPP).

Conclusion

This compound is a valuable tool for investigating microbial metabolism. By applying the principles of 13C-MFA, researchers can gain a quantitative understanding of how microorganisms utilize this rare pentose. The protocols and concepts outlined in this guide, largely based on the more extensive research on D-xylose, provide a solid framework for designing and executing experiments to explore novel metabolic pathways, optimize biotechnological processes, and inform the development of new therapeutics. As the interest in utilizing diverse biomass feedstocks and synthesizing novel chiral compounds grows, the application of stable isotope tracers like this compound will be instrumental in advancing the frontiers of microbiology and metabolic engineering.

References

- 1. L-Xylose - preparation and application - Georganics [georganics.sk]

- 2. Cas 478506-63-7,L-[2-13C]XYLOSE | lookchem [lookchem.com]

- 3. Metabolic Pathway Confirmation and Discovery Through 13C-labeling of Proteinogenic Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 13C-labeled glucose for 13C-MFA - Creative Proteomics MFA [creative-proteomics.com]

The Metabolic Maze: Deconstructing L-Xylose Catabolism in Eukaryotic Cells

A Technical Guide for Researchers and Drug Development Professionals

The intricate network of metabolic pathways within eukaryotic cells presents both a formidable challenge and a rich landscape of opportunity for scientific discovery and therapeutic intervention. Among these, the metabolism of pentose sugars, particularly L-xylose, offers a unique glimpse into cellular adaptability and evolution. While less ubiquitous than its D-isomer, the catabolism of L-xylose is a critical process in various fungi and has implications for human health and biotechnology. This technical guide provides an in-depth exploration of the core L-xylose metabolic pathways in eukaryotic cells, presenting quantitative data, detailed experimental protocols, and visual pathway representations to empower researchers in their scientific endeavors.

Core Metabolic Pathways of L-Xylose

In eukaryotic organisms, the breakdown of L-xylose is not as universally conserved as D-xylose metabolism. However, in organisms that can utilize L-xylose, the pathway typically involves a series of reduction and oxidation steps that ultimately funnel intermediates into the central pentose phosphate pathway (PPP). The key enzymes and reactions are outlined below.

A prevalent pathway for L-xylose metabolism in fungi involves the following sequential enzymatic conversions:

-

L-Xylose to Xylitol: The initial step is the reduction of L-xylose to the sugar alcohol xylitol. This reaction is catalyzed by an L-xylose reductase (EC 1.1.1.21), often utilizing NADPH as the electron donor.

-

Xylitol to L-Xylulose: Xylitol is then oxidized to L-xylulose by a xylitol dehydrogenase (EC 1.1.1.10), typically using NAD+ as the electron acceptor.

-

L-Xylulose to L-Xylulose-5-phosphate: L-Xylulose is subsequently phosphorylated to L-xylulose-5-phosphate by a xylulokinase (EC 2.7.1.17), an ATP-dependent reaction.

-

Entry into the Pentose Phosphate Pathway: L-Xylulose-5-phosphate is an intermediate of the pentose phosphate pathway, where it can be converted to other sugars and ultimately enter glycolysis for energy production or be used in biosynthetic processes.

In some organisms, an alternative oxidative pathway has been identified, which involves the following steps:

-

L-Xylose to L-Xylonolactone: L-Xylose is oxidized to L-xylonolactone by an L-xylose 1-dehydrogenase .

-

L-Xylonolactone to L-Xylonic acid: The lactone is hydrolyzed to L-xylonic acid by a lactonase .

-

L-Xylonic acid to 2-keto-3-deoxy-L-xylonate: L-Xylonic acid is dehydrated to form 2-keto-3-deoxy-L-xylonate by a xylonate dehydratase .[1]

-

2-keto-3-deoxy-L-xylonate to α-ketoglutarate semialdehyde: This intermediate is then converted to α-ketoglutarate semialdehyde.[1]

-

α-ketoglutarate semialdehyde to α-ketoglutarate: Finally, α-ketoglutarate semialdehyde is oxidized to α-ketoglutarate, which is a key intermediate in the citric acid cycle.[1]

In humans, L-xylulose reductase (also known as dicarbonyl/L-xylulose reductase, DCXR) is involved in the uronate cycle of glucose metabolism and can reduce L-xylulose to xylitol.[2][3] A deficiency in this enzyme leads to the benign condition known as pentosuria, characterized by the excretion of L-xylulose in the urine.

Quantitative Data on Key Enzymes

The efficiency of the L-xylose metabolic pathway is dictated by the kinetic properties of its constituent enzymes. The following tables summarize key quantitative data for enzymes involved in L-xylose and related pentose metabolism from various eukaryotic sources.

Table 1: Kinetic Parameters of L-Xylulose Reductase (EC 1.1.1.10)

| Organism | Substrate | Km (mM) | Vmax (U/mg) | Cofactor | Reference |

| Neurospora crassa | L-Xylulose | 25 | 650 | NADPH | |

| Rhizomucor pusillus | L-Xylulose | 8.71 | N/A | NADPH | |

| Human (DCXR) | L-Xylulose | N/A | N/A | NADPH |

Table 2: Kinetic Parameters of D-Xylose Reductase (EC 1.1.1.21) from Eukaryotic Sources

| Organism | Substrate | Km (mM) | kcat (s-1) | Cofactor Preference | Reference |

| Chaetomium thermophilum | D-Xylose | 18.5 (NADPH), 58.8 (NADH) | 13.7 (NADPH), 4.7 (NADH) | NADPH > NADH | |

| Candida tenuis | D-Xylose | N/A | N/A | NADPH > NADH (ratio 1.4-1.8) | |

| Neurospora crassa | D-Xylose | N/A | N/A | NADPH > NADH (ratio 13.6) | |

| Candida parapsilosis | D-Xylose | N/A | N/A | NADH > NADPH |

Note: Data for D-xylose reductase is included due to its structural and functional similarity to L-xylose reductase and its relevance in engineered metabolic pathways.

Table 3: Metabolic Flux Analysis in Recombinant Saccharomyces cerevisiae

| Strain | Condition | Xylose Uptake Rate (mmol/g DCW/h) | Growth Rate (h-1) | Biomass Yield (g/g) | Reference |

| Recombinant S. cerevisiae | Minimal Medium | 0.54 - 3.08 | 0.02 - 0.05 | 0.08 - 0.47 |

Experimental Protocols

Accurate characterization of L-xylose metabolic pathways relies on robust experimental methodologies. The following section details protocols for key experiments.

Assay for L-Xylulose Reductase Activity

This protocol is adapted from spectrophotometric methods used to measure NAD(P)H consumption.

Principle: The activity of L-xylulose reductase is determined by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+.

Materials:

-

Spectrophotometer capable of reading at 340 nm

-

Cuvettes (1 cm path length)

-

Reaction Buffer: 100 mM Potassium Phosphate buffer, pH 7.0

-

Substrate: 50 mM L-xylulose solution

-

Cofactor: 10 mM NADPH solution

-

Enzyme extract or purified L-xylulose reductase

Procedure:

-

Prepare a reaction mixture in a cuvette containing:

-

800 µL of Reaction Buffer

-

100 µL of 10 mM NADPH solution

-

50 µL of enzyme extract (appropriately diluted)

-

-

Incubate the mixture at 30°C for 5 minutes to allow for temperature equilibration and to measure any background NADPH oxidation.

-

Initiate the reaction by adding 50 µL of 50 mM L-xylulose solution and mix immediately.

-

Monitor the decrease in absorbance at 340 nm for 5-10 minutes, taking readings every 30 seconds.

-

Calculate the rate of NADPH oxidation using the Beer-Lambert law (ε of NADPH at 340 nm is 6.22 mM-1cm-1). One unit of enzyme activity is defined as the amount of enzyme that catalyzes the oxidation of 1 µmol of NADPH per minute under the specified conditions.

High-Performance Liquid Chromatography (HPLC) for Metabolite Analysis

Principle: HPLC is used to separate and quantify sugars (L-xylose, xylitol, L-xylulose) and organic acids in culture supernatants or cell extracts.

Materials:

-

HPLC system with a refractive index (RI) detector

-

Aminex HPX-87H column (or equivalent)

-

Mobile Phase: 5 mM H2SO4

-

Syringe filters (0.22 µm)

-

Standards for L-xylose, xylitol, and L-xylulose

Procedure:

-

Sample Preparation:

-

Centrifuge cell cultures to pellet the cells.

-

Collect the supernatant and filter it through a 0.22 µm syringe filter.

-

For intracellular metabolites, quench the metabolism of the cell pellet rapidly (e.g., with cold methanol) and perform an extraction procedure.

-

-

HPLC Analysis:

-

Set the column temperature to 60-65°C.

-

Set the flow rate of the mobile phase to 0.6 mL/min.

-

Inject 10-20 µL of the prepared sample.

-

Run the analysis for a sufficient time to allow for the elution of all compounds of interest.

-

-

Data Analysis:

-

Identify the peaks corresponding to L-xylose, xylitol, and L-xylulose by comparing their retention times with those of the standards.

-

Quantify the concentration of each metabolite by integrating the peak area and comparing it to a standard curve.

-

Genetic Engineering of Saccharomyces cerevisiae for L-Xylose Utilization

Principle: Heterologous expression of genes encoding key enzymes of the L-xylose metabolic pathway in a host organism like S. cerevisiae that cannot naturally utilize L-xylose.

Materials:

-

S. cerevisiae host strain

-

Expression plasmids (e.g., pYES2)

-

Genes of interest (e.g., L-xylose reductase, xylitol dehydrogenase, xylulokinase) codon-optimized for yeast

-

Restriction enzymes, T4 DNA ligase, and other molecular biology reagents

-

Yeast transformation reagents (e.g., lithium acetate/PEG method)

-

Selective growth media

Procedure:

-

Gene Cloning:

-

Amplify the genes of interest from the source organism's DNA or a synthetic construct.

-

Clone the genes into the expression plasmid under the control of a suitable promoter (e.g., GAL1 promoter for galactose-inducible expression).

-

-

Yeast Transformation:

-

Transform the engineered plasmids into the S. cerevisiae host strain using a standard protocol.

-

-

Selection and Verification:

-

Select for transformed cells on appropriate selective media.

-

Verify the presence of the inserted genes by PCR and/or sequencing.

-

-

Expression and Functional Analysis:

-

Induce the expression of the heterologous genes (e.g., by growing the cells in galactose-containing medium).

-

Assess the ability of the engineered strain to grow on L-xylose as the sole carbon source.

-

Analyze the consumption of L-xylose and the production of metabolites using HPLC.

-

Visualizing the Pathways

To facilitate a clearer understanding of the molecular interactions and process flows, the following diagrams have been generated using Graphviz.

Caption: Fungal L-Xylose Metabolic Pathway.

Caption: Oxidative L-Xylose Pathway.

Caption: Experimental Workflow for L-Xylose Metabolism Analysis.

Conclusion

The study of L-xylose metabolic pathways in eukaryotic cells is a burgeoning field with significant potential. A thorough understanding of the enzymes, their kinetics, and the overall pathway flux is essential for applications ranging from the development of novel antifungals to the engineering of robust microbial cell factories for biorefineries. The data, protocols, and visualizations provided in this guide serve as a foundational resource for researchers aiming to unravel the complexities of pentose metabolism and harness its power for scientific and technological advancement.

References

A Technical Guide to Isotopic Labeling with L-Xylose-2-13C for Metabolic Research and Drug Development

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the principles, experimental protocols, and applications of isotopic labeling with L-xylose-2-13C. This powerful technique offers a window into the intricate network of cellular metabolism, enabling researchers to trace the metabolic fate of this rare sugar and its derivatives. Such insights are invaluable for understanding disease states, identifying novel drug targets, and elucidating the mechanisms of action of therapeutic compounds.

Introduction to Isotopic Labeling and L-Xylose

Isotopic labeling is a fundamental technique in metabolic research where an atom in a molecule of interest is replaced with its heavier, stable isotope. By supplying cells or organisms with a substrate, such as L-xylose, labeled with a stable isotope like carbon-13 (¹³C), researchers can track the journey of the labeled atoms through various metabolic pathways.[1] The resulting distribution of ¹³C in downstream metabolites provides a quantitative measure of the activity of these pathways, a method known as Metabolic Flux Analysis (MFA).[1][2]

L-xylose is a rare, five-carbon sugar that has garnered significant interest in the pharmaceutical industry.[3] Its derivatives have been explored as potential therapeutic agents, including inhibitors of the sodium-glucose cotransporter 2 (SGLT2) for the treatment of type 2 diabetes.[4] Understanding the intracellular metabolism of L-xylose is therefore crucial for the development and optimization of such drugs. L-xylose-2-¹³C, with its strategically placed label, allows for precise tracing of the carbon backbone as it is processed by the cell.

Metabolic Pathways of Xylose

While most of the detailed metabolic flux analysis studies have been conducted on the more common D-isomer of xylose, the metabolic fate of L-xylose is presumed to follow an analogous route via the pentose phosphate pathway (PPP). The initial steps involve the conversion of L-xylose into L-xylulose, which is then phosphorylated to L-xylulose-5-phosphate, a key intermediate of the PPP.

The PPP is a crucial metabolic pathway that runs parallel to glycolysis. It is responsible for generating NADPH, a reducing agent essential for biosynthetic reactions and for combating oxidative stress, and for producing precursors for nucleotide biosynthesis. In some organisms, xylose can also be catabolized through the phosphoketolase pathway.

Below are diagrams illustrating the central metabolic pathways involved in xylose metabolism.

References

- 1. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]

- 2. Metabolic Flux Analysis with 13C-Labeling Experiments | www.13cflux.net [13cflux.net]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Advances in applications, metabolism, and biotechnological production of L-xylulose - PubMed [pubmed.ncbi.nlm.nih.gov]

L-xylose-2-13C as a tracer for the pentose phosphate pathway.

An In-depth Technical Guide to L-xylose-2-13C as a Tracer for the Pentose Phosphate Pathway

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Pentose Phosphate Pathway (PPP) is a crucial metabolic route for the production of NADPH and the synthesis of nucleotide precursors. Isotopic tracers are invaluable tools for quantifying metabolic fluxes through this pathway. While various glucose isotopologues are commonly used, this technical guide explores the theoretical framework and prospective application of a novel tracer, this compound. This document provides a detailed theoretical basis for the metabolic conversion of L-xylose into Pentose Phosphate Pathway intermediates, a comprehensive experimental protocol for its use in cell culture, and predicted quantitative data. It is important to note that the use of this compound for PPP flux analysis is a prospective methodology, as direct experimental literature is scarce; this guide is therefore based on established metabolic principles and protocols from analogous tracer studies.

Theoretical Background: Metabolic Fate of this compound

In humans and other mammals, the metabolism of exogenously administered L-xylose is limited but follows a defined pathway that can intersect with central carbon metabolism. Unlike D-xylose, which can be more directly funneled into the PPP, L-xylose must undergo a series of enzymatic conversions to become a substrate for the non-oxidative branch of the PPP.

The proposed metabolic route is as follows:

-

Conversion to L-xylulose: L-xylose is converted to L-xylulose.

-

Reduction to Xylitol: L-xylulose is reduced by L-xylulose reductase (DCXR) to the intermediate xylitol[1].

-

Oxidation to D-xylulose: Xylitol is then oxidized by an NAD-dependent dehydrogenase to D-xylulose[2].

-

Phosphorylation: Finally, D-xylulose is phosphorylated by xylulokinase (XYLB) to yield D-xylulose-5-phosphate (X5P) , a key substrate for the non-oxidative PPP[1][3].

When using This compound , the 13C label is retained through these conversions, resulting in the formation of D-xylulose-5-phosphate-2-13C . This labeled X5P then enters the non-oxidative PPP, where its 13C label is distributed among other intermediates via the actions of transketolase and transaldolase.

-

Transketolase (TK): This enzyme transfers a two-carbon unit (C1-C2) from a ketose donor to an aldose acceptor. When X5P-2-13C acts as the donor, the 13C label is transferred.

-

X5P(2-13C) + Ribose-5-P → Sedoheptulose-7-P(2-13C) + Glyceraldehyde-3-P

-

X5P(2-13C) + Erythrose-4-P → Fructose-6-P(2-13C) + Glyceraldehyde-3-P

-

-

Transaldolase (TA): This enzyme transfers a three-carbon unit (C1-C3) from a ketose donor. When its substrate, Sedoheptulose-7-P, is labeled at the C2 position, the label is retained in the resulting fructose-6-phosphate.

-

Sedoheptulose-7-P(2-13C) + Glyceraldehyde-3-P → Fructose-6-P(2-13C) + Erythrose-4-P

-

By tracking the incorporation of this single 13C atom into downstream metabolites like fructose-6-phosphate (F6P), glyceraldehyde-3-phosphate (G3P), and lactate, it is theoretically possible to quantify the metabolic flux originating from L-xylose through the non-oxidative PPP.

Visualization of Metabolic Pathways

The following diagrams illustrate the theoretical metabolic pathways for this compound and the subsequent label distribution within the non-oxidative Pentose Phosphate Pathway.

Caption: Proposed metabolic pathway of this compound into and through the non-oxidative PPP.

Proposed Experimental Protocol

This protocol is adapted from established 13C metabolic flux analysis (MFA) methodologies and is tailored for adherent mammalian cell cultures.[4]

3.1. Materials

-

Cell culture medium (e.g., DMEM), glucose-free

-

Dialyzed Fetal Bovine Serum (dFBS)

-

L-xylose (natural abundance)

-

This compound (Cambridge Isotope Laboratories or equivalent)

-

Phosphate-Buffered Saline (PBS), ice-cold

-

Methanol, HPLC grade, pre-chilled to -80°C

-

Acetonitrile, HPLC grade

-

Water, HPLC grade

-

Liquid nitrogen

-

Cell scrapers, pre-chilled

3.2. Procedure

-

Cell Culture and Media Preparation:

-

Culture cells to approximately 70-80% confluency in standard glucose-containing medium.

-

Prepare the tracer medium: glucose-free DMEM supplemented with 10% dFBS and a defined concentration of xylose (e.g., 10 mM). The xylose should consist of a known mixture of labeled and unlabeled substrate (e.g., 50% this compound and 50% natural L-xylose).

-

-

Isotopic Labeling:

-

Aspirate the standard culture medium from the cells.

-

Wash the cell monolayer once with pre-warmed PBS to remove residual glucose.

-

Add the pre-warmed tracer medium to the cells.

-

Incubate under standard conditions (37°C, 5% CO2) for a duration sufficient to approach isotopic steady-state. This typically requires at least 8-24 hours but should be optimized empirically.

-

-

Metabolic Quenching and Metabolite Extraction:

-

To rapidly halt metabolism, place the culture dish on a bed of dry ice.

-

Aspirate the tracer medium.

-

Immediately wash the cells with 5 mL of ice-cold PBS to remove extracellular metabolites. Aspirate the PBS completely.

-

Add 1 mL of -80°C 80% methanol/water solution directly to the plate.

-

Using a pre-chilled cell scraper, scrape the frozen cells into the methanol solution.

-

Transfer the cell lysate/methanol mixture to a pre-chilled microcentrifuge tube.

-

Vortex the tube vigorously for 30 seconds.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet protein and cell debris.

-

Transfer the supernatant, which contains the polar metabolites, to a new tube. Store at -80°C until analysis.

-

3.3. LC-MS/MS Analysis

-

Chromatography: Separate polar metabolites using a Liquid Chromatography system equipped with an anion-exchange or HILIC column, which is suitable for retaining and separating phosphorylated sugars.

-

Mass Spectrometry: Analyze the eluent using a tandem mass spectrometer (e.g., a Q-TOF or Triple Quadrupole) operating in negative ion mode.

-

Detection: Use a scheduled Multiple Reaction Monitoring (MRM) method to specifically detect and quantify the mass isotopologues of key PPP intermediates (e.g., X5P, R5P, S7P, F6P) and glycolytic products.

Caption: A generalized workflow for a metabolic tracer experiment using this compound.

Predicted Quantitative Data and Interpretation

The primary quantitative output from the LC-MS/MS analysis will be the Mass Isotopologue Distribution (MID) for each measured metabolite. The MID describes the fractional abundance of molecules with a specific number of 13C atoms (M+0 for unlabeled, M+1 for one 13C, M+2 for two, etc.). Based on the theoretical tracing, we can predict the labeling patterns for key metabolites.

Table 1: Predicted Mass Isotopologue Distribution (MID) from this compound Tracer

| Metabolite | Primary Labeled Form | Expected Mass Shift | Predicted Labeling Pattern Interpretation |

| D-Xylulose-5-Phosphate (X5P) | M+1 | +1 | High M+1 abundance indicates successful uptake and conversion of L-xylose. |

| Sedoheptulose-7-Phosphate (S7P) | M+1 | +1 | M+1 abundance reflects flux through the first transketolase reaction. |

| Fructose-6-Phosphate (F6P) | M+1 | +1 | M+1 abundance indicates flux through both transketolase and transaldolase reactions. |

| Erythrose-4-Phosphate (E4P) | M+0 | 0 | Expected to be primarily unlabeled as it is formed from the unlabeled portion of S7P. |

| Glyceraldehyde-3-Phosphate (G3P) | M+0 | 0 | Expected to be primarily unlabeled from initial PPP reactions. |

| Ribose-5-Phosphate (R5P) | M+0 | 0 | R5P generated via the non-oxidative PPP from labeled F6P and G3P could become labeled (M+1), reflecting pathway reversibility. |

| Lactate | M+0 | 0 | Lactate derived from the labeled F6P would be M+1, providing a readout of flux from the PPP into glycolysis. |

Interpretation:

By measuring the fractional enrichment of M+1 species in metabolites like F6P and lactate, researchers can calculate the relative contribution of L-xylose to the PPP and downstream glycolysis. Comparing these fluxes under different experimental conditions (e.g., drug treatment vs. control) can reveal metabolic reprogramming events and identify potential therapeutic targets. This approach is powerful for understanding how cells utilize alternative carbon sources when primary sources like glucose are limited or when specific metabolic pathways are inhibited.

References

Potential Impact of L-xylose-2-13C on Cell Viability and Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-xylose, a rare pentose sugar, and its isotopically labeled form, L-xylose-2-13C, are of increasing interest in metabolic research and drug development. This technical guide provides an in-depth overview of the potential effects of this compound on cell viability and metabolism. While direct experimental data on this compound is limited, this document synthesizes current knowledge on L-xylose metabolism and outlines standard methodologies for assessing its cellular impact. This guide is intended to serve as a foundational resource for researchers designing studies to investigate the biological activity of this labeled monosaccharide.

Introduction to L-xylose and Isotopic Labeling

L-xylose is the levorotatory enantiomer of the more common D-xylose. While D-xylose is a significant component of hemicellulose in plant biomass, L-xylose is found in smaller quantities in nature. In human metabolism, L-xylose is an intermediate in the uronic acid pathway, a minor route for glucose metabolism. The metabolism of L-xylose ultimately leads to intermediates of the pentose phosphate pathway (PPP), a critical pathway for nucleotide synthesis and redox balance.

Isotopically labeled compounds, such as this compound, are invaluable tools in metabolic research. The stable isotope 13C at a specific position allows for the tracing of the carbon backbone of L-xylose through various metabolic pathways using techniques like mass spectrometry and nuclear magnetic resonance spectroscopy. This enables the elucidation of metabolic fluxes and the identification of downstream metabolites.

Potential Impact on Cell Viability

To date, no peer-reviewed studies have specifically reported on the cytotoxicity of this compound. However, the general impact of pentose sugars on cell viability is concentration-dependent. At high concentrations, sugars can induce osmotic stress and may have other, more specific cytotoxic effects. To assess the potential impact of this compound on cell viability, standard cytotoxicity assays are recommended.

Recommended Experimental Protocols for Cell Viability Assessment

A crucial first step in evaluating the biological activity of this compound is to determine its effect on cell viability across a range of concentrations. The following are standard protocols for assessing cytotoxicity.

2.1.1. Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay quantifies the release of the cytosolic enzyme lactate dehydrogenase (LDH) from damaged cells into the culture medium.

-

Principle: LDH catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of a tetrazolium salt (WST-1) to a colored formazan product. The amount of formazan is proportional to the amount of LDH released and, therefore, to the extent of cell lysis.[1]

-

Procedure:

-

Seed cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well and incubate for 24 hours.

-

Replace the medium with fresh medium containing various concentrations of this compound (e.g., 0 mM, 1 mM, 5 mM, 10 mM, 25 mM, 50 mM, 100 mM). Include a positive control for cytotoxicity (e.g., lysis buffer or a known cytotoxic agent) and a negative control (untreated cells).

-

Incubate for a predetermined period (e.g., 24, 48, or 72 hours).

-

After incubation, transfer an aliquot of the cell culture supernatant to a new 96-well plate.

-

Add the LDH reaction mixture to each well and incubate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate the percentage of cytotoxicity relative to the positive control.

-

2.1.2. MTT/XTT Cell Proliferation Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

-

Principle: In viable cells, mitochondrial dehydrogenases reduce the tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

-

Procedure:

-

Follow steps 1 and 2 from the LDH assay protocol.

-

After the desired incubation period, add the MTT reagent to each well and incubate for 2-4 hours at 37°C.

-

Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control.

-

Data Presentation: Cell Viability

The quantitative data from cell viability assays should be summarized in a clear and structured table.

| Concentration of this compound (mM) | % Cell Viability (MTT Assay) | % Cytotoxicity (LDH Assay) |

| 0 (Control) | 100 ± 5.2 | 0 ± 2.1 |

| 1 | 98 ± 4.8 | 1.5 ± 1.8 |

| 5 | 95 ± 6.1 | 3.2 ± 2.5 |

| 10 | 92 ± 5.5 | 5.8 ± 3.1 |

| 25 | 85 ± 7.3 | 12.4 ± 4.6 |

| 50 | 78 ± 8.1 | 21.7 ± 5.9 |

| 100 | 65 ± 9.5 | 34.2 ± 6.8 |

| Table 1: Hypothetical data on the effect of this compound on the viability of a generic human cell line after 48 hours of exposure. Values are presented as mean ± standard deviation. |

Potential Impact on Cell Metabolism

The primary metabolic fate of L-xylose in humans is its conversion to L-xylulose, which then enters the pentose phosphate pathway. The introduction of this compound provides a unique opportunity to trace its metabolic journey and quantify its contribution to various metabolic pools.

L-Xylose Metabolic Pathway

In humans, the metabolism of L-xylose is primarily understood through the uronic acid pathway.

Figure 1: Simplified metabolic pathway of L-xylose in humans.

This pathway illustrates the conversion of L-xylose to L-xylulose, followed by a series of enzymatic reactions that ultimately lead to D-xylulose-5-phosphate, an intermediate of the pentose phosphate pathway.

Experimental Protocol for 13C Metabolic Tracing

Metabolic flux analysis using this compound can reveal the extent to which this sugar contributes to central carbon metabolism.

-

Principle: Cells are cultured in a medium where a standard carbon source is partially or fully replaced with this compound. After a period of incubation, intracellular metabolites are extracted and analyzed by mass spectrometry to determine the incorporation of the 13C label into downstream metabolites.

-

Procedure:

-

Culture cells to mid-log phase in a standard growth medium.

-

Replace the medium with an experimental medium containing a defined concentration of this compound.

-

Incubate the cells for a time course (e.g., 0, 1, 4, 8, 24 hours) to monitor the dynamics of label incorporation.

-

At each time point, rapidly quench metabolism by, for example, immersing the culture plate in liquid nitrogen.

-

Extract intracellular metabolites using a cold solvent mixture (e.g., 80% methanol).

-

Analyze the metabolite extracts using Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify the mass isotopologues of key metabolites in the pentose phosphate pathway, glycolysis, and the TCA cycle.

-

Analyze the mass isotopologue distribution data to calculate metabolic fluxes.

-

Data Presentation: Metabolic Tracing

The results of a metabolic tracing experiment can be presented in a table showing the fractional contribution of this compound to the carbon backbone of key metabolites.

| Metabolite | Fractional Contribution of 13C (%) |

| Ribose-5-phosphate | Hypothetical Value |

| Fructose-6-phosphate | Hypothetical Value |

| Glyceraldehyde-3-phosphate | Hypothetical Value |

| Pyruvate | Hypothetical Value |

| Lactate | Hypothetical Value |

| Citrate | Hypothetical Value |

| Table 2: Example table for presenting the fractional contribution of this compound to central carbon metabolites after 24 hours of labeling. |

Potential Impact on Cellular Signaling

While the direct signaling effects of L-xylose are not well-characterized in mammalian cells, studies in yeast have shown that xylose can influence sugar sensing and signaling pathways, which are often conserved across eukaryotes.

Sugar Sensing and Signaling Pathways

In yeast, D-xylose has been shown to interact with the Snf3/Rgt2 glucose-sensing pathway, which regulates the expression of hexose transporters. It is plausible that L-xylose could have similar or distinct effects on analogous pathways in mammalian cells, such as the AMP-activated protein kinase (AMPK) pathway, which is a central regulator of cellular energy homeostasis.

Figure 2: Hypothetical signaling cascade initiated by L-xylose metabolism.

This diagram illustrates a potential mechanism where the metabolism of L-xylose could induce metabolic stress, leading to the activation of the AMPK signaling pathway.

Experimental Workflow for Investigating Signaling Effects

Figure 3: Experimental workflow for analyzing the impact of L-xylose on cell signaling.

This workflow outlines the key steps to investigate changes in the phosphorylation status of key signaling proteins, such as AMPK, in response to this compound treatment.

Conclusion and Future Directions

While direct experimental data on the cellular effects of this compound are currently lacking, this guide provides a comprehensive framework for its investigation. The provided protocols for assessing cell viability and metabolic tracing, along with an overview of relevant metabolic and signaling pathways, offer a solid starting point for researchers. Future studies should focus on generating empirical data to validate the hypotheses presented herein. Specifically, determining the dose-dependent effects of this compound on various cell lines and tracing its metabolic fate will be crucial for understanding its biological significance and potential applications in research and medicine.

References

L-Xylose-2-13C: A Technical Guide for Studying Glycosylation and Glycan Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the application of L-xylose-2-13C as a stable isotope tracer for the investigation of glycosylation and glycan biosynthesis. While the use of L-xylose as a metabolic label is a novel and emerging area, this document provides a comprehensive overview of the theoretical framework, experimental design, and analytical strategies based on established principles of metabolic labeling and carbohydrate biochemistry.

Introduction to Metabolic Labeling with this compound

Glycosylation, the enzymatic addition of carbohydrates (glycans) to proteins and lipids, is a fundamental post-translational modification that plays a critical role in a vast array of biological processes. The intricate and dynamic nature of glycan biosynthesis presents a significant challenge to researchers. Stable isotope labeling, coupled with advanced analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, offers a powerful approach to trace the metabolic fate of monosaccharides and quantify the dynamics of glycosylation.

L-xylose is a rare sugar in mammalian systems, primarily known for its role in the synthesis of L-xylulose.[1][2] Its structural similarity to other pentoses suggests its potential as a metabolic precursor for incorporation into specific glycans, particularly those involving xylosylation. By using L-xylose labeled with carbon-13 at the second carbon position (this compound), researchers can introduce a unique mass signature to track its incorporation into glycan structures, enabling detailed studies of xylosylation pathways and the broader impact on glycan biosynthesis.

Metabolic Pathway of L-Xylose for Glycosylation

The metabolic pathway for the incorporation of exogenous L-xylose into glycans in mammalian cells is not as well-characterized as that of D-xylose. However, based on known enzymatic reactions, a plausible pathway can be proposed. The central hypothesis is that this compound is converted into a nucleotide sugar donor, UDP-L-xylose-2-13C, which can then be utilized by xylosyltransferases.

The initial steps likely involve the conversion of L-xylose to L-xylulose.[1] L-xylulose can then be phosphorylated to L-xylulose-5-phosphate, an intermediate of the pentose phosphate pathway. For incorporation into glycans, a more direct "salvage pathway" is likely required. This would involve the phosphorylation of L-xylose to L-xylose-1-phosphate, followed by the conversion to UDP-L-xylose.

Experimental Design and Protocols

A typical workflow for studying glycosylation using this compound involves metabolic labeling of cells, isolation of glycoproteins or proteoglycans, glycan release, and subsequent analysis by MS or NMR.

Detailed Experimental Protocol: Metabolic Labeling and Glycan Analysis

This protocol provides a generalized framework for labeling mammalian cells with this compound and preparing glycans for mass spectrometry analysis.

Materials:

-

Mammalian cell line of interest

-

Complete cell culture medium

-

This compound (synthesis may be required or sourced from a specialized vendor)

-

Dialyzed fetal bovine serum (dFBS)

-

Phosphate-buffered saline (PBS)

-

Cell lysis buffer (e.g., RIPA buffer)

-

Protease inhibitor cocktail

-

Solid-phase extraction (SPE) cartridges for glycoprotein and glycan purification

-

PNGase F

-

LC-MS grade water, acetonitrile, and formic acid

Procedure:

-

Cell Culture and Labeling:

-

Culture cells to ~70-80% confluency in complete medium.

-

Prepare labeling medium by supplementing glucose-free medium with dialyzed FBS and the desired concentration of this compound (e.g., 1-10 mM). A control culture with unlabeled L-xylose should be run in parallel.

-

Wash cells with PBS and replace the standard medium with the labeling medium.

-

Incubate cells for a time course (e.g., 0, 6, 12, 24, 48 hours) to monitor the rate of incorporation.

-

-

Cell Lysis and Protein Extraction:

-

Harvest cells and wash with ice-cold PBS.

-

Lyse cells in lysis buffer containing protease inhibitors.

-

Clarify the lysate by centrifugation and collect the supernatant containing the cellular proteins.

-

-

Glycoprotein Enrichment:

-

Enrich for glycoproteins using lectin affinity chromatography or other commercially available kits.

-

-

Glycan Release:

-

Denature the enriched glycoproteins.

-

For N-glycans, treat with PNGase F overnight at 37°C.

-

For O-glycans, perform β-elimination.

-

-

Glycan Purification:

-

Purify the released glycans using graphitized carbon SPE cartridges.

-

-

LC-MS/MS Analysis:

-

Reconstitute the purified glycans in an appropriate solvent for LC-MS analysis.

-

Separate glycans using hydrophilic interaction liquid chromatography (HILIC).

-

Analyze by high-resolution mass spectrometry to detect the mass shift corresponding to the incorporation of 13C.

-

Perform tandem MS (MS/MS) for structural characterization of the labeled glycans.

-

Data Presentation and Analysis

Quantitative data from this compound labeling experiments can be summarized to show the extent and rate of incorporation into specific glycans.

Table 1: Illustrative Isotopic Enrichment of a Xylosylated N-glycan in Response to this compound Labeling

| Time (hours) | Unlabeled (M+0) Abundance (%) | Labeled (M+1) Abundance (%) |

| 0 | 100.0 | 0.0 |

| 6 | 85.2 | 14.8 |

| 12 | 68.9 | 31.1 |

| 24 | 45.1 | 54.9 |

| 48 | 22.7 | 77.3 |

Table 2: Illustrative Relative Quantification of UDP-Sugars after Labeling with this compound

| UDP-Sugar | Unlabeled (M+0) Peak Area | Labeled (M+1) Peak Area | Fold Change (Labeled/Unlabeled) |

| UDP-L-Xylose | 1.2 x 10^6 | 8.5 x 10^6 | 7.1 |

| UDP-D-Xylose | 9.8 x 10^7 | 1.1 x 10^5 | 0.001 |

| UDP-GlcNAc | 2.5 x 10^8 | 2.7 x 10^5 | 0.001 |

| UDP-GalNAc | 1.9 x 10^8 | 2.1 x 10^5 | 0.001 |

Advanced Analytical Techniques

Mass Spectrometry:

High-resolution mass spectrometry is the primary tool for detecting and quantifying the incorporation of this compound. The +1 Da mass shift per incorporated xylose unit allows for the differentiation between labeled and unlabeled glycan populations. Tandem mass spectrometry (MS/MS) can be used to fragment the glycans and confirm the location of the labeled monosaccharide within the glycan structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

For detailed structural analysis, 2D and 3D NMR spectroscopy can be employed on purified 13C-labeled glycans.[3] The 13C label provides an additional nucleus for correlation experiments, which can aid in the complete assignment of the glycan structure and provide insights into its conformation.[4]

Applications in Research and Drug Development

The use of this compound as a metabolic tracer can provide valuable insights into several areas of research:

-

Elucidating Glycosylation Pathways: Tracing the metabolic fate of L-xylose can help to identify and characterize the enzymes and transporters involved in its uptake and conversion to UDP-L-xylose.

-

Quantifying Glycan Dynamics: This approach enables the measurement of the synthesis and turnover rates of specific xylosylated glycans in response to various stimuli or in different disease states.

-

Drug Discovery and Development: By understanding the pathways of xylosylation, researchers can identify potential targets for therapeutic intervention. This compound can be used to screen for compounds that modulate the activity of these pathways. For instance, it can be used to assess the efficacy of small molecule inhibitors of xylosyltransferases.

-

Biomarker Discovery: Alterations in xylosylation have been implicated in various diseases. This compound can be used in comparative glycomic studies to identify changes in xylosylated glycan profiles that may serve as disease biomarkers.

Conclusion

This compound represents a promising, albeit currently underutilized, tool for the detailed investigation of glycosylation and glycan biosynthesis. By providing a means to trace the metabolic fate of L-xylose, this stable isotope tracer can unlock new insights into the regulation of xylosylation and its role in health and disease. The methodologies outlined in this guide, though based on established principles, provide a solid foundation for researchers and drug development professionals to explore this exciting new frontier in glycobiology. Further research is warranted to fully elucidate the metabolic pathways of L-xylose in mammalian systems and to validate the application of this compound in a wider range of biological contexts.

References

- 1. Advances in applications, metabolism, and biotechnological production of L-xylulose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pnas.org [pnas.org]

- 3. NMR structure analysis of uniformly 13C-labeled carbohydrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Exploiting Uniformly 13C-Labeled Carbohydrates for Probing Carbohydrate-Protein Interactions by NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Quantifying Pentose Phosphate Pathway Flux with L-Xylose-2-13C

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Pentose Phosphate Pathway (PPP) is a crucial metabolic route that operates in parallel with glycolysis, playing a central role in cellular biosynthesis and redox balance. It is the primary source of NADPH, essential for antioxidant defense and reductive biosynthesis, and produces precursors for nucleotide and aromatic amino acid synthesis. Dysregulation of PPP flux is implicated in various diseases, including cancer and metabolic disorders, making it a key target for therapeutic intervention.

Metabolic Flux Analysis (MFA) using stable isotope tracers is a powerful technique to quantify the in vivo activity of metabolic pathways. While various 13C-labeled glucose tracers are commonly used to probe the PPP, the use of pentose sugars as tracers can offer alternative and potentially more direct insights into pentose metabolism and its entry into the central carbon network.

This document provides a detailed, albeit theoretical, framework for the use of L-xylose-2-13C as a novel tracer to quantify PPP flux. Due to the limited availability of direct studies utilizing this compound for this purpose, the following protocols and analyses are based on established principles of 13C-MFA and methodologies adapted from studies using D-xylose and glucose tracers. The application of this specific tracer is presented as an exploratory approach for researchers interested in novel methodologies for studying pentose metabolism.

Key Assumptions for the Use of this compound as a PPP Tracer:

-

Cellular Uptake: Target cells possess transporters capable of internalizing L-xylose.

-

Metabolic Conversion: Intracellular enzymes can convert L-xylose into an intermediate that can enter the Pentose Phosphate Pathway. A hypothetical entry point is the conversion to L-xylulose, followed by phosphorylation to L-xylulose-5-phosphate.

-

Label Propagation: The 13C label at the C2 position of L-xylose is retained during its conversion to a PPP intermediate and is subsequently distributed into downstream metabolites.

Principle of this compound Tracing

Upon entering the cell, this compound is hypothetically metabolized to L-xylulose-2-13C and subsequently phosphorylated to L-xylulose-5-phosphate-2-13C. This labeled intermediate can then enter the non-oxidative branch of the PPP. The enzymes transketolase and transaldolase will then catalyze the transfer of carbon units, leading to the distribution of the 13C label into various intermediates of the PPP and glycolysis, such as fructose-6-phosphate (F6P), glyceraldehyde-3-phosphate (G3P), sedoheptulose-7-phosphate (S7P), and ribose-5-phosphate (R5P).

By measuring the mass isotopologue distribution (MID) of these downstream metabolites using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, it is possible to deduce the relative contribution of L-xylose to the PPP flux. The specific labeling patterns observed will depend on the relative activities of the different enzymes within the PPP and connecting pathways.

Hypothetical Metabolic Pathway of this compound

Caption: Hypothetical metabolic entry of this compound into the Pentose Phosphate Pathway.

Experimental Protocols

The following are generalized protocols that should be optimized for the specific cell line or organism under investigation.

Protocol 1: Cell Culture and Labeling

Objective: To culture cells and introduce the this compound tracer to achieve isotopic steady state.